An In-depth Technical Guide to Fmoc-D-homophenylalanine
An In-depth Technical Guide to Fmoc-D-homophenylalanine
This guide provides a comprehensive overview of Fmoc-D-homophenylalanine, a crucial building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and synthesis protocols.
Introduction
Fmoc-D-homophenylalanine is a derivative of the non-proteinogenic amino acid D-homophenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS).[1][2] This protecting group is base-labile, allowing for its removal under mild conditions that do not affect the integrity of the growing peptide chain or acid-labile side-chain protecting groups.[2][3] The "homo" designation indicates the presence of an additional methylene group in the side chain compared to phenylalanine, which can impart unique conformational properties and increased metabolic stability to peptides incorporating this amino acid.[2] These characteristics make Fmoc-D-homophenylalanine a valuable tool in the design of peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.[1][4]
Physicochemical Properties
Fmoc-D-homophenylalanine is typically a white powder with good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF).[1][5] Two distinct CAS numbers have been identified in the literature for compounds described as Fmoc-D-homophenylalanine, which may correspond to different isomers or simply be variations in cataloging. The properties associated with each are summarized below for clarity.
Table 1: Physicochemical Properties of Fmoc-D-homophenylalanine (CAS: 135944-09-1)
| Property | Value | Reference |
| Synonyms | (R)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-D-HomoPhe-OH | [1] |
| Molecular Formula | C₂₅H₂₃NO₄ | [1][6] |
| Molecular Weight | 401.45 g/mol | [1][6] |
| Appearance | White powder | [1] |
| Purity | ≥ 98.0% (HPLC) | [6] |
| Melting Point | 139 - 146 °C | [1] |
| Optical Rotation | [α]D²⁰ = +8 ± 2° (c=1 in DMF) | [1] |
| Storage Temperature | 2 - 8 °C | [1][6] |
Table 2: Physicochemical Properties of Fmoc-D-β-homophenylalanine (CAS: 209252-16-4)
| Property | Value | Reference |
| Synonyms | (R)-Fmoc-3-amino-4-phenylbutyric acid, Fmoc-D-β-HomoPhe-OH | [5] |
| Molecular Formula | C₂₅H₂₃NO₄ | [5] |
| Molecular Weight | 401.46 g/mol | [5] |
| Appearance | White powder | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Optical Rotation | [α]D²⁵ = +23.0 ± 2° (c=1 in DMF) | [5] |
| Storage Temperature | 0 - 8 °C | [5] |
Applications in Research and Drug Development
The unique structural features of Fmoc-D-homophenylalanine make it a valuable component in several areas of research and development:
-
Peptide Synthesis: It is a key building block in SPPS for the creation of custom peptides.[1][5] The incorporation of this non-natural amino acid can enhance the stability of peptides against enzymatic degradation.
-
Drug Development: In the pharmaceutical industry, it is used to develop novel peptide-based therapeutics.[1][4][5] Peptides containing D-homophenylalanine may exhibit improved bioactivity and specificity for their targets.[1]
-
Neuroscience Research: It is utilized in the study of neuropeptides, contributing to a better understanding of neurological functions and the development of potential treatments for neurodegenerative diseases.[5]
-
Bioconjugation: This amino acid derivative can be used in bioconjugation techniques to attach peptides to other molecules, such as proteins or surfaces, for applications in targeted drug delivery and diagnostics.[1][5]
-
Protein Engineering: It aids in the design of modified proteins with enhanced stability and activity.[5]
Experimental Protocols
The primary application of Fmoc-D-homophenylalanine is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps in a typical SPPS cycle for the addition of a single amino acid.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-D-homophenylalanine)
-
Resin with a suitable linker and the first amino acid attached
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: e.g., DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
-
Washing solutions
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Activation: The carboxylic acid of the incoming Fmoc-D-homophenylalanine is activated by pre-mixing with coupling reagents (e.g., HBTU/HOBt) and an activation base (e.g., DIEA) in DMF.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for the formation of the peptide bond.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): A small sample of the resin can be taken to perform a qualitative color test (e.g., Kaiser test) to ensure the completion of the coupling reaction.
-
Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Logical Relationship of Fmoc-SPPS Components
This diagram illustrates the logical relationship between the key components in an Fmoc-SPPS coupling step.
Caption: Key components in an Fmoc-SPPS coupling reaction.
